molecular formula C22H19NO4 B3396136 (E)-4-(2-(pyridin-4-yl)vinyl)phenyl 3,4-dimethoxybenzoate CAS No. 1007678-16-1

(E)-4-(2-(pyridin-4-yl)vinyl)phenyl 3,4-dimethoxybenzoate

Cat. No.: B3396136
CAS No.: 1007678-16-1
M. Wt: 361.4 g/mol
InChI Key: WYBBGRMHVDVJGF-ONEGZZNKSA-N
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Description

(E)-4-(2-(pyridin-4-yl)vinyl)phenyl 3,4-dimethoxybenzoate is an organic compound that features a combination of pyridine, vinyl, phenyl, and dimethoxybenzoate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(2-(pyridin-4-yl)vinyl)phenyl 3,4-dimethoxybenzoate typically involves a multi-step process:

    Formation of the Vinylpyridine Intermediate: This step involves the reaction of pyridine with a vinyl group, often through a Heck reaction, which couples an aryl halide with an alkene in the presence of a palladium catalyst.

    Esterification: The vinylpyridine intermediate is then reacted with 3,4-dimethoxybenzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to form the ester linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the Heck reaction and esterification steps, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(2-(pyridin-4-yl)vinyl)phenyl 3,4-dimethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form epoxides or diols.

    Reduction: The vinyl group can be reduced to form ethyl derivatives.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the vinyl group.

    Substitution: Electrophilic substitution reactions on the pyridine ring can be carried out using reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Epoxides or diols.

    Reduction: Ethyl derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

(E)-4-(2-(pyridin-4-yl)vinyl)phenyl 3,4-dimethoxybenzoate has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory pathways.

    Materials Science: The compound’s unique structural properties make it a candidate for the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, providing a versatile building block for various synthetic pathways.

Mechanism of Action

The mechanism of action of (E)-4-(2-(pyridin-4-yl)vinyl)phenyl 3,4-dimethoxybenzoate depends on its application:

    Medicinal Chemistry: The compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit an enzyme involved in an inflammatory pathway, thereby reducing inflammation.

    Materials Science: In organic electronics, the compound’s electronic properties, such as its ability to transport electrons or holes, are crucial. The vinyl and pyridine groups can facilitate charge transfer, while the dimethoxybenzoate group can influence the compound’s stability and solubility.

Comparison with Similar Compounds

Similar Compounds

    (E)-4-(2-(pyridin-3-yl)vinyl)phenyl 3,4-dimethoxybenzoate: Similar structure but with the pyridine ring in a different position, which can affect its reactivity and applications.

    (E)-4-(2-(pyridin-4-yl)vinyl)phenyl 3,5-dimethoxybenzoate: Similar structure but with a different substitution pattern on the benzoate group, influencing its chemical properties.

Uniqueness

(E)-4-(2-(pyridin-4-yl)vinyl)phenyl 3,4-dimethoxybenzoate is unique due to the specific positioning of its functional groups, which can result in distinct electronic and steric properties. These unique properties make it a valuable compound for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

[4-[(E)-2-pyridin-4-ylethenyl]phenyl] 3,4-dimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO4/c1-25-20-10-7-18(15-21(20)26-2)22(24)27-19-8-5-16(6-9-19)3-4-17-11-13-23-14-12-17/h3-15H,1-2H3/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYBBGRMHVDVJGF-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC2=CC=C(C=C2)C=CC3=CC=NC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=C/C3=CC=NC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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